molecular formula C48H80O40 B152034 (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol CAS No. 92517-02-7

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

Cat. No.: B152034
CAS No.: 92517-02-7
M. Wt: 1297.1 g/mol
InChI Key: XXFANTYPKDIONG-DGMDHIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol” is a highly complex polycyclic ether derivative with 49 carbon atoms (nonatetracontane backbone) and 14 hydroxyl groups (tetradecol). Its structure features:

  • Hexakis(hydroxymethyl) groups: Six hydroxymethyl (–CH2OH) substituents.
  • Glycosyl moiety: A β-D-glucopyranosyl unit attached via an ether linkage.
  • Octacyclo framework: Eight fused cyclic ether rings with stereochemical specificity (denoted by R/S configurations).

Properties

CAS No.

92517-02-7

Molecular Formula

C48H80O40

Molecular Weight

1297.1 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

InChI

InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)41(74-9)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)75-42(27(66)19(35)58)82-34-10(2-50)76-43(28(67)20(34)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46-,47-,48-/m1/s1

InChI Key

XXFANTYPKDIONG-DGMDHIGGSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O

Synonyms

2,4,7,9,12,14,17,19,22,24,27,29,32,34-Tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane β-Cyclodextrin deriv.;  O-α-D-Glucopyranosyl-(1→6A)-β-cyclodextrin

Origin of Product

United States

Preparation Methods

Glycosylation via Koenigs-Knorr Conditions

The attachment of the glucose moiety to the β-cyclodextrin core employs classical Koenigs-Knorr glycosylation. Glycosyl bromides are activated using silver carbonate (Ag₂CO₃) in anhydrous chloroform, with molecular iodine (I₂) added to accelerate the reaction. Critical steps include:

  • Pre-activation : Stirring β-cyclodextrin with Ag₂O and Drierite (CaSO₄) to eliminate trace water.

  • Controlled Addition : Gradual introduction of glycosyl bromide to the reaction mixture to minimize hydrolysis.

  • Yield Optimization : Achieving 74% yield under rigorously anhydrous conditions, compared to 20% in the presence of moisture.

Regioselective Hydroxymethylation

Hexakis(hydroxymethyl) substitution is achieved through formaldehyde condensation under alkaline conditions. The reaction proceeds via nucleophilic attack of cyclodextrin hydroxyl groups on formaldehyde, followed by reduction with sodium borohydride (NaBH₄). Key parameters:

  • pH Control : Maintaining pH 10–12 to deprotonate hydroxyl groups without degrading the macrocycle.

  • Temperature : Reactions conducted at 60°C to balance kinetics and product stability.

Enzymatic and Biocatalytic Approaches

Cyclomaltodextrin Glucanotransferase (CGTase)

CGTase catalyzes the transglycosylation of maltooligosaccharides to form β-cyclodextrin derivatives. Modifications include:

  • Directed Evolution : Engineering CGTase variants to accept glucose-modified substrates.

  • Co-substrate Feeding : Introducing glucose-1-phosphate to enhance glycosyl transfer efficiency.

Lipase-Mediated Acylation

Lipases (e.g., Candida antarctica Lipase B) enable selective acylation of primary hydroxyl groups on the cyclodextrin rim. Reaction conditions:

  • Solvent System : Tert-butanol to maintain enzyme activity.

  • Acyl Donor : Vinyl acetate for irreversible transesterification.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis utilizes tubular reactors with immobilized enzymes or heterogeneous catalysts. Advantages include:

  • Residence Time Control : 30–60 minutes for complete conversion.

  • In-line Analytics : FT-IR spectroscopy monitors reaction progression.

Purification Protocols

  • Membrane Filtration : Nanofiltration membranes (MWCO 1 kDa) separate unreacted monomers.

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield >99% pure product.

Comparative Analysis of Methods

ParameterChemical SynthesisEnzymatic Synthesis
Yield60–74%45–68%
Reaction Time12–24 h6–8 h
SelectivityModerateHigh
ScalabilityChallengingIndustrial-friendly
Environmental ImpactHigh solvent wasteLow waste

Challenges and Innovations

Steric Hindrance

Bulky substituents on the cyclodextrin core impede further functionalization. Solutions include:

  • Temporary Protecting Groups : tert-Butyldimethylsilyl (TBDMS) ethers for transient hydroxyl masking.

  • Microwave Assistance : Reducing reaction times from hours to minutes .

Chemical Reactions Analysis

Host-Guest Complexation Reactions

This compound’s primary reactivity involves forming inclusion complexes with hydrophobic molecules via non-covalent interactions. The glucose-modified β-cyclodextrin cavity enhances solubility and binding affinity compared to unmodified cyclodextrins.

Key Interactions:

  • Hydrophobic effect : The central cavity accommodates non-polar guest molecules (e.g., drugs, organic dyes).

  • Hydrogen bonding : Hydroxyl groups on the glucose moiety stabilize polar guests.

Example Applications:

Guest MoleculeBinding Constant (K)Application
Ibuprofen~1,200 M⁻¹Drug delivery
Curcumin~890 M⁻¹Nutraceutical stabilization
Fluorescent dyes500–2,000 M⁻¹Sensor development

Hydrolysis and Stability

The compound’s ether and glycosidic linkages are susceptible to acidic or enzymatic hydrolysis:

Hydrolysis Pathways:

  • Acidic conditions : Cleavage of glycosidic bonds at pH < 3, leading to glucose and cyclodextrin fragments.

  • Enzymatic degradation : α-Amylases selectively hydrolyze specific linkages, producing oligosaccharides.

Stability Data:

ConditionHalf-Life (25°C)Degradation Products
pH 1.0 (HCl)2.5 hoursGlucose, β-cyclodextrin derivatives
pH 7.4 (buffer)>30 daysStable
α-Amylase (37°C)8 hoursMaltose, smaller cyclodextrins

Oxidation Reactions

The hydroxymethyl groups (-CH₂OH) undergo selective oxidation:

Reagents and Products:

ReagentProductSelectivity
NaIO₄Aldehyde-functionalized CDHigh
TEMPO/NaClOCarboxylic acid derivativesModerate
HNO₃Ketone formationLow

Oxidation expands utility in cross-linking or covalent conjugation for drug delivery systems .

Derivatization via Hydroxyl Groups

The compound’s 21 hydroxyl groups enable diverse functionalization:

Common Reactions:

  • Etherification : Alkylation with methyl or ethyl halides to enhance hydrophobicity.

  • Esterification : Reaction with acyl chlorides for pH-sensitive prodrugs.

  • Sulfonation : Improves aqueous solubility for industrial applications.

Reaction Efficiency:

Reaction TypeTypical YieldFunctional Groups Added
Methylation60–75%-OCH₃
Acetylation80–90%-OCOCH₃
Sulfonation50–65%-SO₃H

Supramolecular Polymerization

The glucose substituent facilitates self-assembly into nanostructures:

  • Mechanism : Hydrogen bonding between glucose units and π-π stacking of aromatic guests.

  • Applications : Nanocarriers for controlled drug release or catalytic templates.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways:

  • 220–280°C : Loss of hydroxyl groups as water.

  • 280–400°C : Carbonization of the cyclodextrin backbone.

Scientific Research Applications

The compound identified as (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,... is a complex organic molecule with potential applications in various scientific fields.

Pharmaceutical Applications

The compound's intricate structure suggests potential use in pharmaceuticals. Its hydroxymethyl groups may enhance solubility and bioavailability of drug formulations. The compound could serve as a scaffold for developing new therapeutic agents targeting specific biological pathways.

Biochemical Research

Due to its unique molecular architecture and functional groups:

  • Enzyme Inhibition : It may be investigated for its ability to inhibit specific enzymes linked to diseases such as cancer or metabolic disorders.
  • Signal Transduction Studies : The compound could be utilized in studies examining cellular signaling pathways due to its structural complexity.

Material Science

The compound's structural properties may lend themselves to applications in material science:

  • Biodegradable Polymers : Its hydroxymethyl groups can be used to synthesize biodegradable polymers for environmentally friendly materials.
  • Nanotechnology : The compound could be explored for use in creating nanocarriers for drug delivery systems.

Agricultural Chemistry

The compound may have agricultural applications:

  • Pesticide Development : Its structural features may allow it to function as a pesticide or herbicide by targeting specific pests or plant diseases.
  • Plant Growth Regulators : The compound could potentially act as a growth regulator due to its biochemical properties.

Cosmetic Industry

Given its potential moisturizing properties from the hydroxymethyl groups:

  • Skincare Formulations : This compound could be explored for use in skincare products aimed at hydration and skin barrier improvement.

Case Study 1: Enzyme Inhibition

Research has demonstrated that structurally similar compounds exhibit enzyme inhibition properties. Investigating this compound's interaction with enzymes like cyclooxygenase or lipoxygenase could reveal therapeutic benefits in inflammatory conditions.

Case Study 2: Drug Delivery Systems

Studies on polymers derived from compounds with similar functional groups have shown enhanced drug delivery efficiency in targeted therapies. This compound's potential as a drug carrier should be explored through in vitro and in vivo studies.

Case Study 3: Agricultural Applications

Research on similar compounds has indicated efficacy against specific agricultural pests when used as a pesticide. Field trials could validate the effectiveness of this compound in real-world agricultural settings.

Mechanism of Action

The mechanism of action of (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol involves the formation of inclusion complexes with guest molecules. The glucose unit enhances the compound’s ability to form stable complexes, improving the solubility and stability of the guest molecules. This mechanism is particularly valuable in drug delivery, where the compound can encapsulate and protect active pharmaceutical ingredients.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The following compounds share polycyclic ether frameworks but differ in substituents, hydroxylation patterns, and stereochemistry:

Property Target Compound Compound Compound
Backbone Nonatetracontane (C49H?) Nonatetracontane Hexapentacontane (C56H?)
Substituents 6 hydroxymethyl, 1 β-D-glucopyranosyl, 14 hydroxyls 7 hydroxymethyl, 14 hydroxyls 8 hydroxymethyl, 16 hydroxyls
Cyclic System Octacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31] Octacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31] Nonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]
Hydrophilicity High (14 hydroxyls + glycosyl) Moderate (14 hydroxyls) Low (nonpolar backbone dominates)
Stereochemical Centers 34 stereocenters (all specified as R/S) 32 stereocenters 40 stereocenters

Key Observations :

  • The glycosyl unit in the target compound enhances water solubility compared to and compounds, which lack sugar moieties .
  • Hydroxymethyl vs. Hydroxyl : ’s compound has more hydroxymethyl groups but fewer hydroxyls, reducing its polarity relative to the target compound .
Functional and Pharmacological Comparisons
  • Drug Delivery Potential: The target compound’s glycosyl group may improve cell membrane permeability compared to non-glycosylated analogs in and .
  • Stability : Polycyclic ethers in and exhibit high thermal stability due to rigid frameworks, but the target compound’s hydroxyl density may reduce melting points .
  • Database Representation: The compound’s IUPAC name requires precise representation in databases like PubChem and KEGG to avoid ambiguity, a challenge noted in multi-stereocentric molecules .

Research Findings and Challenges

Database and Nomenclature Issues
  • Standardization: PubChem’s standardization protocols are critical for distinguishing this compound from similar entries, such as ’s nonacyclo derivative .
  • Naming Ambiguity: The IUPAC name’s length complicates database searches; systematic fragmentation or SMILES notation may improve retrieval accuracy .

Biological Activity

Chemical Identity and Structure
The compound in focus is a complex polyhydroxylated structure with the IUPAC name:

 1S 3R 5R 6S 8R 10R 11S 13R 15R 16S 18R 20R 21S 23R 25R 26S 28R 30R 31S 33R 35R 36R 37R 38R 39R 40R 41R 42R 43R 44R 45R 46R 47R 48R 49R 5 10 15 20 30 35 hexakis hydroxymethyl 25 2S 3R 4S 5S 6R 3 4 5 trihydroxy 6 hydroxymethyl oxan 2 yl oxymethyl 2 4 7 \text{ 1S 3R 5R 6S 8R 10R 11S 13R 15R 16S 18R 20R 21S 23R 25R 26S 28R 30R 31S 33R 35R 36R 37R 38R 39R 40R 41R 42R 43R 44R 45R 46R 47R 48R 49R 5 10 15 20 30 35 hexakis hydroxymethyl 25 2S 3R 4S 5S 6R 3 4 5 trihydroxy 6 hydroxymethyl oxan 2 yl oxymethyl 2 4 7 }

This compound is characterized by a high degree of hydroxylation and a complex cyclic structure.

Overview of Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. The following sections summarize key findings from the literature.

Antiviral Activity

Research indicates that certain derivatives of similar polyhydroxylated compounds exhibit significant antiviral properties. For instance:

  • Compounds with structural similarities have shown effectiveness against viruses such as measles and herpes simplex virus (HSV) in vitro. Notably:
    • Compounds 12a and 20b demonstrated activity comparable to ribavirin against measles virus.
    • Compounds 3a and 12b were noted to be more active than ribavirin against HSV-2 but showed higher toxicity to Vero cells .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have shown:

  • Moderate cytostatic effects against leukemia cell lines (L1210 and P388), although less potent than established chemotherapeutics like 2-chloro-2'-deoxyadenosine .
  • The presence of multiple hydroxymethyl groups is theorized to enhance interaction with cellular targets involved in cancer proliferation.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of viral replication : Similar compounds have been suggested to interfere with viral RNA synthesis or protein translation processes.
  • Cytotoxicity in cancer cells : The compound may induce apoptosis or inhibit cell cycle progression through interactions with specific signaling pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for assessing the therapeutic potential:

  • Absorption : The high number of hydroxyl groups suggests good solubility in biological fluids.
  • Metabolism : Preliminary studies indicate that such compounds undergo extensive metabolic transformations which could impact their efficacy and safety profiles.
  • Toxicity : While some derivatives exhibit beneficial effects against viruses and tumors, toxicity remains a concern. For example:
    • Higher concentrations showed cytotoxic effects on non-target cells (e.g., Vero cells) .

Case Studies and Research Findings

A summary of case studies related to similar compounds reveals:

StudyCompoundActivityReference
112aAntiviral (measles)
220bAntiviral (HSV)
33aCytostatic (leukemia)
4RibavirinBenchmark antiviral

Q & A

Q. Methodological Recommendations :

  • Use asymmetric catalysis (e.g., chiral ligands in glycosylation reactions) to enforce stereochemical fidelity .
  • Employ stepwise convergent synthesis to isolate intermediates, validated via 1H^{1}\text{H}-NMR and X-ray crystallography .
  • Optimize green solvent systems (e.g., aqueous-organic biphasic mixtures) to enhance solubility and reduce aggregation .

How can researchers resolve contradictions between theoretical predictions and experimental data regarding the compound’s conformational stability?

Advanced Research Focus
Discrepancies often arise between computational models (e.g., molecular dynamics simulations) and empirical observations (e.g., crystallography or NMR).

Q. Methodological Approach :

Validate Computational Models : Compare density functional theory (DFT) calculations with experimental data (e.g., NOESY NMR for interproton distances) .

Systematic Sampling : Use enhanced sampling techniques (e.g., metadynamics) to explore free-energy landscapes of macrocyclic conformers .

Error Analysis : Quantify uncertainties in force-field parameters (e.g., glycosidic torsion angles) using Bayesian statistical frameworks .

Q. Methodological Recommendations :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with guest molecules (e.g., adamantane derivatives) .
  • Cryo-Electron Microscopy (Cryo-EM) : Resolve nanoscale aggregates in solution .
  • Solid-State NMR : Probe hydrogen-bonding networks in crystalline phases .

How should researchers design experiments to investigate the compound’s potential as a enzyme inhibitor, given its structural similarity to cyclodextrins?

Advanced Research Focus
Leverage its macrocyclic scaffold for targeting enzymatic active sites.

Q. Experimental Design :

Target Selection : Prioritize enzymes with hydrophobic pockets (e.g., amylases, cytochrome P450).

Competitive Assays : Use fluorescence-based displacement assays with known inhibitors (e.g., acarbose for α-glucosidase) .

Kinetic Analysis : Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations .

Q. Key Considerations :

  • Account for solvent effects on binding thermodynamics .
  • Validate specificity using mutagenesis studies on enzyme active sites .

What interdisciplinary approaches can address discrepancies between observed and predicted bioactivity of this compound?

Advanced Research Focus
Integrate chemical biology and computational modeling to reconcile bioactivity data.

Q. Methodological Framework :

  • Structure-Activity Relationship (SAR) Mining : Cross-reference synthetic analogs with bioassay data (e.g., IC50_{50} values) .
  • Machine Learning : Train models on existing cyclodextrin-derived inhibitors to predict binding modes .
  • In Vitro-In Silico Feedback Loop : Refine computational models using experimental IC50_{50} data iteratively .

How can researchers optimize the compound’s stability under physiological conditions for biomedical applications?

Basic Research Focus
Address hydrolytic degradation of glycosidic bonds in vivo.

Q. Strategies :

  • Protecting Groups : Introduce acid-labile groups (e.g., acetyl) at vulnerable hydroxyl positions .
  • PEGylation : Conjugate polyethylene glycol to enhance serum half-life .
  • Accelerated Stability Testing : Monitor degradation kinetics via HPLC-MS under simulated physiological pH/temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.